![molecular formula C12H16N2O2 B1525476 3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1248990-38-6](/img/structure/B1525476.png)
3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
説明
“3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one” consists of a pyrrolidin-2-one ring substituted with an amino group at the 3-position and a (4-methoxyphenyl)methyl group at the 1-position .Physical And Chemical Properties Analysis
“3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one” has a molecular weight of 220.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified .科学的研究の応用
Corrosion Inhibition
One significant application is in the field of corrosion inhibition. Pyridine derivatives, structurally similar to the compound , have been demonstrated to effectively inhibit the corrosion of mild steel in acidic environments. This is attributed to the adsorption of these compounds on the steel surface, forming a protective layer that reduces corrosion rates. The studies suggest that such compounds could be effective in protecting industrial equipment and infrastructure from corrosive damage (Ansari, Quraishi, & Singh, 2015).
Cancer Research
Another crucial application area is in cancer research, where derivatives of the compound have shown potential as inhibitors of ErbB human epidermal growth factor receptors and vascular endothelial growth factor receptors. Such inhibitors are under investigation for their therapeutic potential in treating solid tumor malignancies, highlighting the compound's relevance in developing new anticancer drugs (Hong et al., 2011).
Catalysis
The compound also finds application in catalysis, particularly in asymmetric synthesis. Derivatives have been used to achieve high enantioselectivities in cross-coupling reactions, essential for producing chiral molecules. Such reactions are foundational in the pharmaceutical industry for creating drugs with specific biological activities (Nagel & Nedden, 1997).
Organic Synthesis
In organic synthesis, derivatives of "3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one" have been utilized for the synthesis of complex molecules, including 3-acyltetramic acids, which are important in the synthesis of natural products and potential therapeutic agents (Jones et al., 1990).
Molecular Design
This compound's derivatives have been explored in the design of beta-foldamers, structures that mimic proteins and can be used in developing new materials or as part of drug design efforts. The ability to control the folding of such molecules opens up possibilities in creating novel biomaterials and understanding protein folding mechanisms (Menegazzo et al., 2006).
将来の方向性
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Therefore, “3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one” and its derivatives could potentially be explored for their biological activities in future research.
特性
IUPAC Name |
3-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-4-2-9(3-5-10)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGJMFSHYXVTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



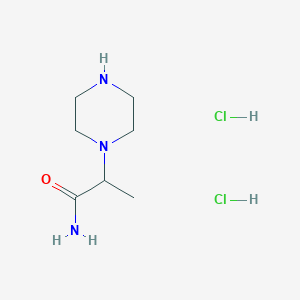
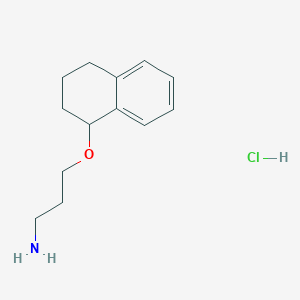
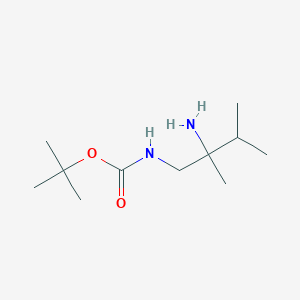
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
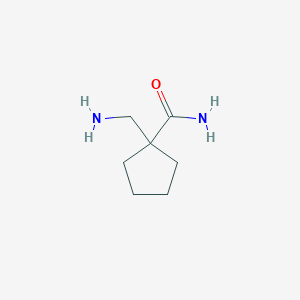
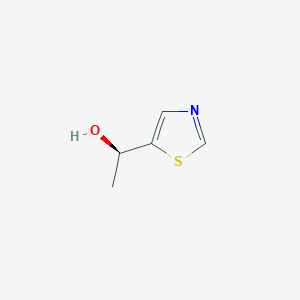
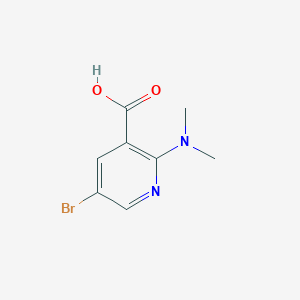

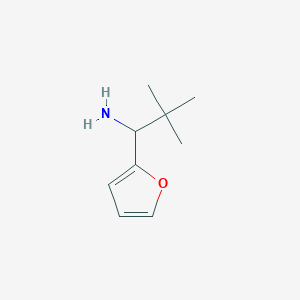
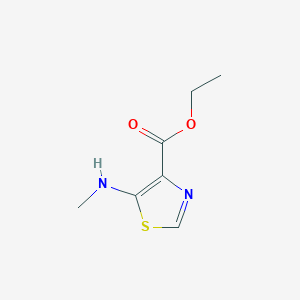
![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)
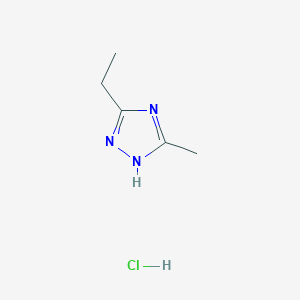

![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)